molecular formula C9H7NO4 B3430204 3-Cyano-5-hydroxy-4-methoxybenzoic acid CAS No. 80547-68-8

3-Cyano-5-hydroxy-4-methoxybenzoic acid

Cat. No.: B3430204
CAS No.: 80547-68-8
M. Wt: 193.16 g/mol
InChI Key: OAVDWAYIRGAPCO-UHFFFAOYSA-N
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Description

3-Cyano-5-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol It is a derivative of benzoic acid, characterized by the presence of cyano, hydroxy, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyano-5-hydroxy-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of 3,4-dihydroxybenzoic acid (protocatechuic acid) using methyl iodide and potassium hydroxide in a sealed tube, followed by saponification to yield the desired product . Another method involves the nitration of 4-methoxybenzoic acid, followed by reduction and subsequent cyanation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyano-5-hydroxy-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Cyano-5-hydroxy-4-methoxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects may involve the inhibition of specific enzymes and signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-hydroxy-4-methoxybenzoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other hydroxybenzoic acids. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-cyano-5-hydroxy-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-14-8-6(4-10)2-5(9(12)13)3-7(8)11/h2-3,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVDWAYIRGAPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80547-68-8
Record name 3-cyano-5-hydroxy-4-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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